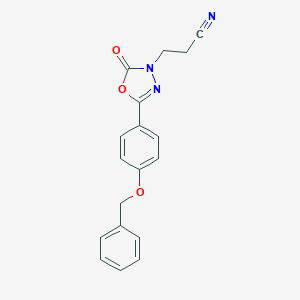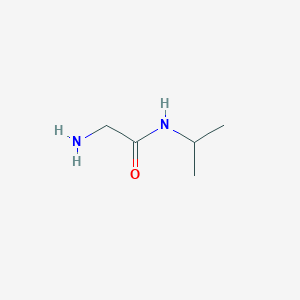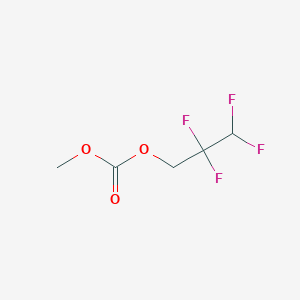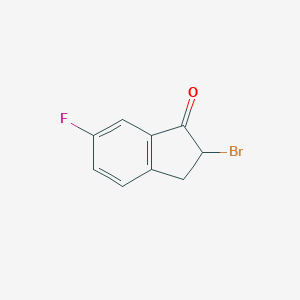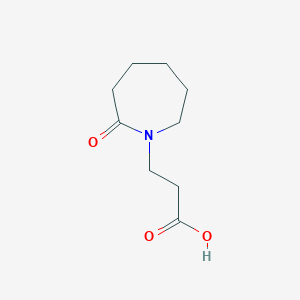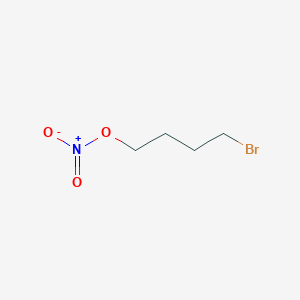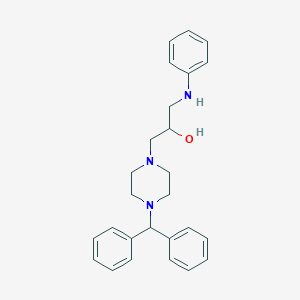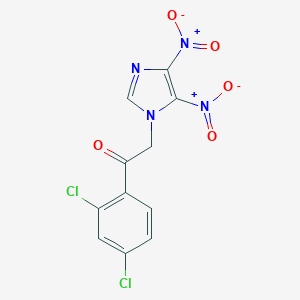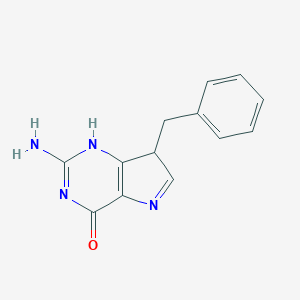
9-Benzyl-9-deazaguanine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Benzyl-9-deazaguanine is a chemical compound that is commonly known as BzG. It is a guanine analog that has been shown to have potential applications in scientific research due to its unique properties. BzG is a purine derivative that has a benzyl group attached to the 9-position of the guanine ring. This modification alters the molecule's structure, resulting in different pharmacokinetic and pharmacodynamic properties compared to the parent compound.
Wirkmechanismus
BzG's mechanism of action involves the inhibition of enzymes involved in DNA synthesis, particularly dihydrofolate reductase (DHFR) and thymidylate synthase (TS). DHFR is an essential enzyme in the folate metabolic pathway, which is required for the synthesis of nucleotides. TS is an enzyme that catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is required for DNA synthesis. BzG inhibits both of these enzymes, leading to a decrease in nucleotide synthesis and DNA synthesis, resulting in cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
BzG has been shown to have several biochemical and physiological effects. In addition to its antitumor activity, BzG has been shown to have anti-inflammatory activity in animal models of inflammatory bowel disease. BzG has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using BzG in lab experiments is its unique structure, which can provide insights into the structure-activity relationships of guanine analogs. BzG's antitumor activity also makes it a potential candidate for the development of new anticancer drugs. However, one limitation of using BzG in lab experiments is its low solubility in water, which can make it challenging to work with.
Zukünftige Richtungen
There are several future directions for research involving BzG. One area of interest is the development of BzG analogs with improved pharmacokinetic and pharmacodynamic properties. Another area of interest is the investigation of BzG's potential as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative diseases. Furthermore, the elucidation of BzG's mechanism of action can provide insights into the biology of cancer cells and other diseases. Overall, BzG has the potential to be a valuable tool for scientific research and the development of new therapeutic agents.
Synthesemethoden
The synthesis of BzG can be achieved through several routes, including the reaction of guanine with benzyl bromide or benzyl chloride in the presence of a base, such as potassium carbonate or sodium hydroxide. Another method involves the reaction of 2-amino-6-chloropurine with benzylamine in the presence of a palladium catalyst. These methods have been optimized to provide high yields of BzG with good purity.
Wissenschaftliche Forschungsanwendungen
BzG has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that BzG has antitumor activity against several types of cancer cells, including breast, colon, and lung cancer cells. BzG's mechanism of action involves the inhibition of enzymes involved in DNA synthesis, leading to cell cycle arrest and apoptosis.
Eigenschaften
CAS-Nummer |
151561-89-6 |
|---|---|
Produktname |
9-Benzyl-9-deazaguanine |
Molekularformel |
C13H12N4O |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2-amino-7-benzyl-3,7-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N4O/c14-13-16-10-9(6-8-4-2-1-3-5-8)7-15-11(10)12(18)17-13/h1-5,7,9H,6H2,(H3,14,16,17,18) |
InChI-Schlüssel |
VGUWSIPLVTVCTO-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC2C=NC3=C2NC(=NC3=O)N |
SMILES |
C1=CC=C(C=C1)CC2C=NC3=C2N=C(NC3=O)N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2C=NC3=C2NC(=NC3=O)N |
Synonyme |
9-benzyl-9-deazaguanine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



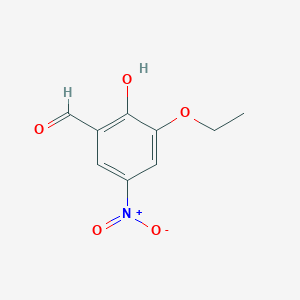
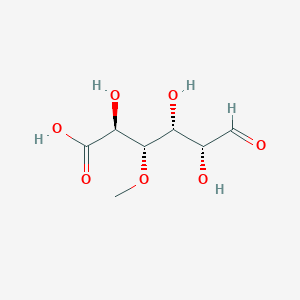
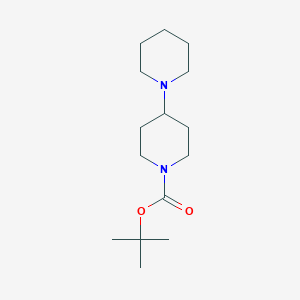
![3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B117486.png)
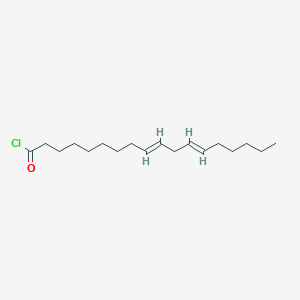
![5-Methyl-1H-pyrazolo[5,1-f][1,2,4]triazin-4-one](/img/structure/B117491.png)
